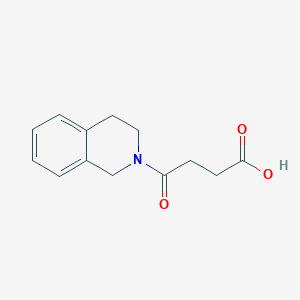

4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMQMUKMSANQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

Optimization Insights :

-

Solvent : Ethanol or acetonitrile improves solubility of intermediates.

-

Catalyst : Brønsted acids (e.g., p-TsOH) enhance cyclization efficiency.

-

Yield : 60–75% after purification via recrystallization (ethanol/water).

Multicomponent Ugi Reaction Strategy

A Cu-catalyzed domino reaction combining ammonia, 2-halobenzoic acids, and ketone-containing aldehydes provides a streamlined route. This method, adapted from isoquinolone-4-carboxylic acid synthesis, introduces molecular diversity at the 4-position.

Key Steps:

-

Ugi Reaction : Ammonia, 2-iodobenzoic acid, and levulinic acid (4-oxopentanoic acid) form a peptoid intermediate.

-

Cyclization : Cu(I) catalyzes Ullmann-type C–C coupling, followed by intramolecular condensation to form the dihydroisoquinoline ring.

Conditions :

Alkylation and Subsequent Oxidation

This two-step approach involves:

-

Alkylation : Reacting 3,4-dihydroisoquinoline with ethyl 4-bromobutan-2-one.

-

Oxidation/Hydrolysis : Converting the ketone-ester to the carboxylic acid via basic hydrolysis.

Example Protocol (Adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 3,4-Dihydroisoquinoline, ethyl 4-bromobutan-2-one, K₂CO₃, DMF, 80°C, 12h | 70% |

| Hydrolysis | NaOH (2M), EtOH/H₂O, reflux, 4h | 90% |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Castagnoli–Cushman | 60–75 | 95 | Moderate | Limited amine availability |

| Ugi-Cu Domino | 50–65 | 85–90 | High | Requires toxic Cu catalyst |

| Alkylation-Oxidation | 63–70 | 98 | High | Multi-step synthesis |

Critical Observations :

Chemical Reactions Analysis

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline analogues.

Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Scientific Research Applications

Therapeutic Applications

1. Neuropharmacology

Research indicates that 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid may serve as a potential treatment for neurodegenerative diseases such as Parkinson's disease and schizophrenia. The compound acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial for cognitive function and motor control. Studies have shown its efficacy in alleviating cognitive impairments associated with these disorders .

2. Anticancer Research

The compound has been investigated for its anticancer properties, particularly in combination with established chemotherapeutics. Preliminary studies suggest that it may enhance the effectiveness of these treatments by targeting specific cancer cell pathways.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Synthesis Methodologies

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. The following steps outline a general synthetic route:

- Starting Materials : Utilize 3,4-dihydroisoquinoline derivatives and butanoic acid derivatives.

- Reaction Conditions : Conduct the reaction under basic conditions with suitable solvents (e.g., ethanol).

- Purification : Employ chromatographic techniques to isolate and purify the final product.

Case Study 1: Neuroprotective Effects

A study published in Nature Reviews Neuroscience explored the neuroprotective effects of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid in animal models of Parkinson's disease. The results indicated significant improvements in motor functions and cognitive performance compared to control groups treated with standard therapies .

Case Study 2: Combination Therapy in Cancer

In a clinical trial assessing the compound's efficacy as an adjunct therapy for patients undergoing chemotherapy, researchers observed enhanced tumor regression rates and improved patient outcomes when combined with traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, in the treatment of neurological disorders, the compound is believed to exert its effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain . This is achieved through the inhibition of enzymes that degrade these neurotransmitters, leading to enhanced neurotransmission and improved mood and cognitive function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related 4-oxobutanoic acid derivatives and their distinguishing features:

| Compound Name | Substituent | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid | 3,4-Dihydroisoquinoline | C₁₃H₁₅NO₃ | Bicyclic dihydroisoquinoline; ketone and carboxylic acid groups |

| 4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid | 3,4-Dihydroquinoline | C₁₃H₁₅NO₃ | Positional isomer (quinoline vs. isoquinoline); altered heterocyclic ring fusion |

| 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid | 2,3-Dihydroindenyl | C₁₃H₁₄O₃ | Non-nitrogenous bicyclic substituent; higher lipophilicity |

| 4-((2,4-Difluorophenyl)amino)-4-oxobutanoic acid | 2,4-Difluorophenylamino | C₁₀H₉F₂NO₃ | Fluorinated aromatic amine; enhanced metabolic stability |

| 4-(Fluoren-9-yl-oxy)-4-oxobutanoic acid (S5) | 9H-Fluorenyloxy | C₁₇H₁₄O₄ | Bulky polycyclic substituent; increased steric hindrance |

Structural Insights :

- Dihydroisoquinoline vs. Dihydroquinoline: The positional isomerism between the dihydroisoquinoline and dihydroquinoline groups alters electronic properties and binding interactions. Dihydroisoquinoline’s nitrogen position may favor interactions with cholinesterases or neurotransmitter receptors .

- Aromatic vs.

- Fluorination : Fluorinated analogs () exhibit improved metabolic stability due to resistance to cytochrome P450 oxidation .

Key Findings :

- Receptor Binding: Dihydroisoquinoline-containing compounds () showed affinity for serotonin receptors, indicating a shared pharmacophore for CNS targets .

Biological Activity

4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid (CAS No. 366454-59-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.26 g/mol

- CAS Number : 366454-59-3

Anti-inflammatory Activity

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid showed pronounced anti-inflammatory effects in various models. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been evaluated for its analgesic effects. Studies on related compounds have shown that they can effectively reduce pain responses in animal models, suggesting a potential application in pain management therapies .

Neuroprotective Properties

The isoquinoline structure is known for neuroprotective effects. Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases such as Parkinson's disease and schizophrenia. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The biological activities of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory process.

- Modulation of Signaling Pathways : It can alter pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Antioxidant Activity : The structure allows for scavenging free radicals, thus reducing oxidative stress in cells.

Case Studies

Q & A

Q. What are the established synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid and its derivatives?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A key approach involves Ugi-type oxidative reactions using (E)-4-ethoxy-4-oxobut-2-enoic acid and tetrahydroisoquinoline derivatives. For example, IBX-mediated oxidative coupling enables functionalization at the N- and C1-positions of tetrahydroisoquinoline, yielding diastereomers that require chromatographic separation . Reaction conditions (e.g., solvent: CH₂Cl₂, temperature: 25°C, reagents: IBX) are critical for optimizing yields (reported up to 61% for some derivatives) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) using C18 columns and UV detection (λ = 254 nm). Structural confirmation employs ¹H and ¹³C NMR spectroscopy to verify key signals, such as the α-ketone proton (δ ~3.5–4.0 ppm) and aromatic resonances from the dihydroisoquinoline moiety (δ ~6.8–7.5 ppm). Mass spectrometry (ESI-MS) further confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, the compound poses acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Mitigation strategies include:

- Use of PPE (gloves, lab coats, eye protection).

- Fume hoods for aerosol prevention during synthesis.

- Immediate decontamination with ethanol for spills.

Emergency protocols require consultation with a physician and providing SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or HPLC data may arise from diastereomer mixtures or residual solvents. Strategies include:

- Dynamic HPLC : To separate enantiomers using chiral columns (e.g., Chiralpak AD-H).

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly in the dihydroisoquinoline region.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking tools like Glide (Schrödinger) offer high accuracy for ligand-receptor modeling. Key steps:

Protein Preparation : Optimize the receptor (e.g., kinase/enzyme) structure using OPLS-AA force fields.

Grid Generation : Define the binding site around catalytic residues.

Flexible Docking : Account for torsional flexibility in the ligand’s oxobutanoic acid moiety.

Validation via enrichment factor (EF) analysis shows Glide outperforms GOLD and FlexX in pose prediction (RMSD <1 Å in 50% of cases) .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Methodological Answer : Steric hindrance from substituents (e.g., 4-tert-butylphenyl) reduces yields. Optimization strategies:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves homogeneity.

- Catalyst screening : Use Pd(OAc)₂/XPhos for cross-coupling reactions.

- Solvent polarity adjustment : Switch from DMF to THF to favor nucleophilic attack .

Q. What methodologies are used to evaluate the compound’s biological activity in vitro?

- Methodological Answer :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution.

- Kinase inhibition : Fluorescence polarization assays with ATP-binding site probes.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

Derivatives with electron-withdrawing groups (e.g., 4-Cl) show enhanced activity due to improved membrane permeability .

Data Contradiction Analysis

Q. Why do certain synthetic routes report low yields despite optimized conditions?

- Methodological Answer : Yield discrepancies (e.g., 22% vs. 86% for similar derivatives) may stem from:

- Byproduct formation : Competing Friedel-Crafts acylation or Michael addition pathways.

- Intermediate instability : Oxobutanoic acid derivatives prone to decarboxylation under acidic conditions.

Mitigation includes real-time monitoring via LC-MS and adjusting stoichiometry (e.g., 1.2 eq. of tetrahydroisoquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.